molecular formula C13H17NO4S B11517200 2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 367928-69-6

2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11517200
CAS No.: 367928-69-6
M. Wt: 283.35 g/mol
InChI Key: AQAPHTGLTLLHQO-UHFFFAOYSA-N
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Description

    2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid: , is a chemical compound with the molecular formula C₁₂H₁₄O₄. It belongs to the class of thiazolidine carboxylic acids.

  • The compound features an ethoxy group (C₂H₅O-) and a methoxy group (CH₃O-) attached to a phenyl ring, along with a thiazolidine ring containing a carboxylic acid group.
  • Its systematic IUPAC name is (2E)-3-(4-ethoxy-3-methoxyphenyl)-2-propenoic acid .
  • Preparation Methods

    • One synthetic route involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiourea, followed by cyclization to form the thiazolidine ring. Acidification of the resulting intermediate yields the target compound.
    • Industrial production methods may vary, but the synthesis typically occurs in a controlled laboratory setting.
  • Chemical Reactions Analysis

      Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.

      Reduction: Reduction reactions may yield reduced forms of the compound.

      Substitution: Substitution reactions can occur at the phenyl ring or the thiazolidine ring.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve oxidizing agents like potassium permanganate (KMnO₄), while reduction could use reducing agents like sodium borohydride (NaBH₄).

      Major Products: The major products depend on the reaction type. For instance, oxidation may yield carboxylic acid derivatives, while reduction could lead to alcohols or amines.

  • Scientific Research Applications

      Biology: Investigations explore its interactions with biological molecules, such as enzymes or receptors.

      Medicine: The compound’s pharmacological properties may be relevant for drug development.

      Industry: It could serve as a precursor for other compounds or find applications in materials science.

  • Mechanism of Action

    • The exact mechanism remains an area of ongoing research. it likely involves interactions with specific cellular targets or signaling pathways.
    • Further studies are needed to elucidate its mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other thiazolidine carboxylic acids, such as 3-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, share structural similarities.

      Uniqueness: The ethoxy and methoxy substituents on the phenyl ring distinguish it from related compounds.

    Properties

    CAS No.

    367928-69-6

    Molecular Formula

    C13H17NO4S

    Molecular Weight

    283.35 g/mol

    IUPAC Name

    2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

    InChI

    InChI=1S/C13H17NO4S/c1-3-18-10-5-4-8(6-11(10)17-2)12-14-9(7-19-12)13(15)16/h4-6,9,12,14H,3,7H2,1-2H3,(H,15,16)

    InChI Key

    AQAPHTGLTLLHQO-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)OC

    Origin of Product

    United States

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